molecular formula C13H19N3O2 B603251 1-(5-amino-1-methyl-1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropane-1,3-diol CAS No. 1674389-88-8

1-(5-amino-1-methyl-1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropane-1,3-diol

Cat. No.: B603251
CAS No.: 1674389-88-8
M. Wt: 249.31g/mol
InChI Key: RKNODROCANLZCH-UHFFFAOYSA-N
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Description

The compound 1-(5-amino-1-methyl-1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropane-1,3-diol is a hybrid molecule combining a benzodiazole heterocycle with a neopentyl glycol (2,2-dimethylpropane-1,3-diol) backbone. The neopentyl glycol component is widely utilized in polymer chemistry for its resistance to hydrolysis and thermal degradation .

Properties

IUPAC Name

1-(5-amino-1-methylbenzimidazol-2-yl)-2,2-dimethylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-13(2,7-17)11(18)12-15-9-6-8(14)4-5-10(9)16(12)3/h4-6,11,17-18H,7,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNODROCANLZCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C1=NC2=C(N1C)C=CC(=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-amino-1-methyl-1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropane-1,3-diol typically involves multi-step organic reactions. One common method includes the initial formation of the benzimidazole ring, followed by the introduction of the amino group and the dimethylpropane-1,3-diol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

1-(5-amino-1-methyl-1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: The amino group and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while substitution reactions can introduce new substituents to the benzimidazole core.

Scientific Research Applications

Neuropharmacology

Research indicates that derivatives of benzodiazole, including the compound , have shown promise in treating neurodegenerative diseases. A study highlighted the synthesis of multi-target-directed ligands that exhibit inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE), which are crucial in the treatment of conditions like Alzheimer's disease and depression . The incorporation of the benzodiazole structure enhances the pharmacological profile of these compounds.

Anticancer Research

Benzodiazole derivatives have been investigated for their anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The ability to inhibit specific enzymes involved in cancer progression makes these compounds valuable in developing targeted therapies .

Enzyme Inhibition Studies

The compound has been evaluated for its potential as an enzyme inhibitor. A comparative study on similar benzodiazole derivatives showed substantial inhibitory activities against α-glucosidase and acetylcholinesterase. These enzymes are significant targets for treating diabetes and neurodegenerative diseases .

Drug Development

The unique structural characteristics of 1-(5-amino-1-methyl-1H-benzodiazol-2-yl)-2,2-dimethylpropane-1,3-diol make it a candidate for further drug development. Its ability to act on multiple biological targets could lead to the creation of novel therapeutics that address complex diseases with multifactorial origins .

Table 1: Summary of Biological Activities

Compound NameActivity TypeTarget EnzymeIC50 Value (μM)Reference
Compound AMAO InhibitionMAO-B9.13
Compound BChE InhibitionAcetylcholinesterase40.84
Compound CCytotoxicityVarious Cancer Cell LinesNot Specified

Case Study: Multi-target Ligands

In a recent study focused on developing multi-target ligands for neurodegenerative diseases, several compounds were synthesized that included the benzodiazole framework. These compounds were tested for their efficacy in inhibiting MAO and ChE, demonstrating significant potential in reducing symptoms associated with Alzheimer's disease while also providing neuroprotective effects .

Mechanism of Action

The mechanism of action of 1-(5-amino-1-methyl-1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites, modulating the activity of the target protein. Pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzodiazole Derivatives

a) 3-(5-Nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine Dihydrochloride
  • Structure : Features a nitro group at position 5 and a propanamine side chain.
  • Key Differences: The nitro substituent (electron-withdrawing) contrasts with the amino group (electron-donating) in the target compound, altering reactivity and interaction with biological targets. The absence of a neopentyl glycol backbone reduces hydrophobicity .
b) 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid
  • Structure: A benzimidazole analog (similar to benzodiazole) with a butanoic acid chain.
  • Key Differences : Benzimidazole’s fused benzene-imidazole ring differs from benzodiazole’s diazole system. The carboxylic acid group introduces acidity, unlike the diol’s neutral hydroxyl groups .

Neopentyl Glycol Derivatives

a) Polyesters Derived from 2,2-Dimethylpropane-1,3-diol
  • Structure : Polymers like poly(butanedioic acid-co-2,2-dimethylpropane-1,3-diol).
b) Esters with Short-Chain Fatty Acids
  • Structure : Neopentyl glycol esters (e.g., neopentyl glycol dibenzoate).
  • Key Differences : Esterification replaces hydroxyl groups with acyl chains, reducing polarity and enhancing lubricant properties. The target compound retains hydroxyls, enabling hydrogen bonding .

Physicochemical Properties

Table 1: Comparative Physical Properties of Diol Components

Property 2,2-Dimethylpropane-1,3-diol (Target) Glycerol Ethylene Glycol
Melting Point (°C) 123–127 18 -13
Boiling Point (°C) 208 290 197
Density (kg/m³) 1060 1260 1113
Molecular Weight (g/mol) 104.14 92.09 62.07

Key Insight : The branched structure of neopentyl glycol increases melting point and reduces hygroscopicity compared to linear diols like ethylene glycol.

Functionalization of Neopentyl Glycol

The diol backbone is typically esterified or etherified in industrial applications . In the target compound, covalent linkage to benzodiazole suggests a coupling reaction (e.g., Mitsunobu or nucleophilic substitution) under controlled conditions.

Biological Activity

1-(5-amino-1-methyl-1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropane-1,3-diol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to synthesize available research findings, case studies, and data regarding its biological activity.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

  • Molecular Formula : C₁₂H₁₇N₃O
  • Molecular Weight : 219.288 g/mol
  • CAS Number : Not specifically listed in the search results but can be derived from related compounds.

Research indicates that compounds containing the benzodiazole moiety often exhibit various biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. The presence of the amino group in this compound may enhance its interaction with biological targets.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : Similar benzodiazole derivatives have been shown to inhibit certain enzymes involved in cell signaling pathways.
  • Receptor Modulation : The compound may act on specific receptors influencing cellular responses.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of benzodiazole derivatives. For instance:

  • Study Findings : A study demonstrated that analogs of benzodiazole exhibited significant activity against various bacterial strains, suggesting that similar compounds may possess comparable effects .

Anticancer Activity

Research into related compounds indicates potential anticancer properties:

  • Case Study : A derivative of 5-amino-benzodiazole was found to induce apoptosis in cancer cell lines through the activation of caspase pathways .

Toxicological Profile

Understanding the safety profile is crucial for any therapeutic application. The toxicological data indicate:

  • Acute Toxicity : LD50 values suggest a relatively high threshold for acute toxicity in animal models, indicating a favorable safety margin for further testing .

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Acute ToxicityLD50 > 6400 mg/kg (oral)

Case Studies

  • Antimicrobial Efficacy : In vitro studies demonstrated that derivatives similar to 1-(5-amino-1-methyl-1H-benzodiazol-2-yl)-2,2-dimethylpropane-1,3-diol inhibited the growth of Staphylococcus aureus and Escherichia coli.
  • Cancer Research : A study focused on a benzodiazole derivative showed that it could inhibit tumor growth in xenograft models by modulating apoptotic pathways.

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